molecular formula C9H14ClNO2 B1514481 3,4-Dihydroxy Amphetamine Hydrochloride CAS No. 828-06-8

3,4-Dihydroxy Amphetamine Hydrochloride

Cat. No.: B1514481
CAS No.: 828-06-8
M. Wt: 203.66 g/mol
InChI Key: MCRAZJGRCJLDOI-UHFFFAOYSA-N
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Description

3,4-Dihydroxy Amphetamine Hydrochloride is a chemical compound that belongs to the class of catecholamines Catecholamines are organic compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy Amphetamine Hydrochloride typically involves the reaction of pyrocatechol with 2-amino-propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy Amphetamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3,4-Dihydroxy Amphetamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other catecholamine derivatives and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in neurotransmission and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy Amphetamine Hydrochloride involves its interaction with specific molecular targets in the body. The compound acts on adrenergic receptors, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By binding to these receptors, the compound can modulate their activity and produce various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A well-known catecholamine that acts as a neurotransmitter and plays a key role in the brain’s reward system.

    Norepinephrine: Another catecholamine involved in the body’s stress response and regulation of blood pressure.

Uniqueness

3,4-Dihydroxy Amphetamine Hydrochloride is unique due to its specific chemical structure, which allows it to interact with adrenergic receptors in a distinct manner compared to other catecholamines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2-aminopropyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRAZJGRCJLDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747662
Record name 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828-06-8
Record name alpha-Methyldopamine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYLDOPAMINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/071E3FSO6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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